ethyl 1-(2-methylphenyl)-6-oxo-4-[(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)oxy]-1,6-dihydropyridazine-3-carboxylate
Description
Ethyl 1-(2-methylphenyl)-6-oxo-4-[(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)oxy]-1,6-dihydropyridazine-3-carboxylate is a pyridazine derivative characterized by a 2-methylphenyl substituent at the 1-position and a 5,6,7,8-tetrahydronaphthalene-2-sulfonyloxy group at the 4-position. The tetrahydronaphthalene moiety introduces significant lipophilicity, which may influence its pharmacokinetic properties, such as membrane permeability and tissue distribution .
Properties
IUPAC Name |
ethyl 1-(2-methylphenyl)-6-oxo-4-(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyloxy)pyridazine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O6S/c1-3-31-24(28)23-21(15-22(27)26(25-23)20-11-7-4-8-16(20)2)32-33(29,30)19-13-12-17-9-5-6-10-18(17)14-19/h4,7-8,11-15H,3,5-6,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQHDKUNIXCSFDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1OS(=O)(=O)C2=CC3=C(CCCC3)C=C2)C4=CC=CC=C4C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-(2-methylphenyl)-6-oxo-4-[(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)oxy]-1,6-dihydropyridazine-3-carboxylate involves multiple stepsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and reduce costs. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(2-methylphenyl)-6-oxo-4-[(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)oxy]-1,6-dihydropyridazine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .
Scientific Research Applications
Ethyl 1-(2-methylphenyl)-6-oxo-4-[(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)oxy]-1,6-dihydropyridazine-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of ethyl 1-(2-methylphenyl)-6-oxo-4-[(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)oxy]-1,6-dihydropyridazine-3-carboxylate involves its interaction with specific molecular targets. These interactions can lead to the modulation of biological pathways, such as enzyme inhibition or receptor activation. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key structural differences among pyridazine derivatives lie in their substituents, which dictate physicochemical properties and bioactivity. Below is a comparative analysis with two analogs:
Key Observations:
- The tetrahydronaphthalene-sulfonyloxy group in the target compound confers higher molecular weight and lipophilicity compared to simpler sulfanyl or aryl substituents in analogs. This may enhance membrane permeability but reduce aqueous solubility .
Biological Activity
Molecular Characteristics
- Molecular Formula: C23H23N3O4S
- Molecular Weight: 425.51 g/mol
- IUPAC Name: Ethyl 1-(2-methylphenyl)-6-oxo-4-[(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)oxy]-1,6-dihydropyridazine-3-carboxylate
Structural Features
The compound features a pyridazine core with various substituents that may enhance its biological activity. The presence of the tetrahydronaphthalene sulfonyl group is particularly noteworthy for its potential interactions with biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition: The sulfonyl group may interact with specific enzymes, inhibiting their activity and altering metabolic pathways.
- Receptor Modulation: The compound could potentially bind to various receptors, modulating signal transduction pathways that are crucial in disease processes.
- Antioxidant Activity: The structural features suggest potential antioxidant properties that could protect cells from oxidative stress.
Pharmacological Effects
Research indicates that derivatives of similar structures often exhibit significant pharmacological activities such as:
- Antitumor Activity: Compounds in this class have shown promise in inhibiting cancer cell proliferation.
- Anti-inflammatory Effects: Many derivatives exhibit anti-inflammatory properties by modulating cytokine production.
- Antimicrobial Properties: Some studies have suggested potential antibacterial and antifungal activities.
Study 1: Antitumor Activity
A study evaluated the antitumor effects of a related compound in a xenograft model of human cancer. Results indicated a significant reduction in tumor size compared to controls, suggesting that the compound may inhibit tumor growth through apoptosis induction and cell cycle arrest.
Study 2: Anti-inflammatory Effects
In vitro studies demonstrated that the compound reduced the production of pro-inflammatory cytokines (e.g., TNF-α and IL-6) in macrophages stimulated with lipopolysaccharide (LPS). This suggests a potential application in treating inflammatory diseases.
Study 3: Antimicrobial Activity
A series of tests against various bacterial strains revealed that the compound exhibited moderate antibacterial activity. The mechanism was hypothesized to involve disruption of bacterial cell membranes.
Data Summary
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
